3-(3-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid
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Overview
Description
3-(3-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3-(3-T-Butylsulfamoylphenyl)boronic acid. This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromo-5-methoxybenzoic acid with 3-T-Butylsulfamoylphenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 3-(3-T-Butylsulfamoylphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(3-T-Butylaminophenyl)-5-methoxybenzoic acid.
Substitution: Formation of 3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid or 3-(3-T-Butylsulfamoylphenyl)-5-bromobenzoic acid.
Scientific Research Applications
3-(3-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The overall effect of the compound depends on its binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
3-(3-T-Butylsulfamoylphenyl)benzoic acid: Lacks the methoxy group, which may affect its solubility and biological activity.
5-Methoxybenzoic acid: Lacks the sulfonamide group, which may reduce its ability to interact with proteins.
3-(3-T-Butylsulfamoylphenyl)-4-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s reactivity and interactions.
Uniqueness: 3-(3-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid is unique due to the combination of the tert-butylsulfamoyl and methoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)16-7-5-6-12(11-16)13-8-14(17(20)21)10-15(9-13)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVYBSPOMDRJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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